Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester

Lipophilicity Membrane Permeability LogP Comparison

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester (IUPAC: ethyl 1-diethoxyphosphorylcyclopropane-1-carboxylate) is a geminally substituted cyclopropane phosphonate ester. It combines a strained cyclopropane ring with an electron-withdrawing diethoxyphosphinyl moiety and an ethyl carboxylate group, yielding a molecular weight of 250.23 g·mol⁻¹, a computed logP of ~2.35, and a topological polar surface area (tPSA) of 71.6 Ų.

Molecular Formula C10H19O5P
Molecular Weight 250.23 g/mol
CAS No. 104585-94-6
Cat. No. B3045301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester
CAS104585-94-6
Molecular FormulaC10H19O5P
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)P(=O)(OCC)OCC
InChIInChI=1S/C10H19O5P/c1-4-13-9(11)10(7-8-10)16(12,14-5-2)15-6-3/h4-8H2,1-3H3
InChIKeyDIFKTUKLHDVEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester (CAS 104585-94-6) – Procurement-Ready Structural Profile


Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester (IUPAC: ethyl 1-diethoxyphosphorylcyclopropane-1-carboxylate) is a geminally substituted cyclopropane phosphonate ester [1]. It combines a strained cyclopropane ring with an electron-withdrawing diethoxyphosphinyl moiety and an ethyl carboxylate group, yielding a molecular weight of 250.23 g·mol⁻¹, a computed logP of ~2.35, and a topological polar surface area (tPSA) of 71.6 Ų . The compound is primarily employed as a synthetic intermediate in the preparation of phosphorus-containing cyclopropane derivatives, including conformationally constrained amino acid analogs and pharmacologically relevant small molecules [REFS-1, REFS-3].

Building Block Phosphonate-cyclopropane hybrid scaffold for constrained analog synthesis
Selection Logic Conformationally restricted template with dual reactive handles
Use Context HWE olefination precursor with pre-assembled cyclopropane ring strain

Why Cyclopropanecarboxylic Acid, 1-(diethoxyphosphinyl)-, Ethyl Ester Cannot Be Replaced by a Simple Alkyl Phosphonate or Cyclopropane Ester


Simple cyclopropane carboxylates (e.g., ethyl cyclopropanecarboxylate) lack the phosphonate group that imparts a 100-fold increase in polarity and distinct hydrogen-bonding capacity . Conversely, acyclic phosphonoacetates such as triethyl phosphonoacetate lack the conformational rigidity and ring strain of the cyclopropane core, which is critical for applications that demand a conformationally restricted scaffold, such as the synthesis of rigidified amino acid analogs or constrained pharmacophores [1]. The target compound uniquely combines both features—the strained ring and the electron-withdrawing phosphonate—enabling reactivity modes (e.g., base-catalyzed ethanolysis, Horner–Wadsworth–Emmons olefination) that are inaccessible to either simpler analog alone [REFS-2, REFS-3].

Phosphonate Absence Simple cyclopropane esters lack the diethoxyphosphinyl group; polarity and hydrogen-bonding capacity may not transfer, altering reactivity profiles in downstream coupling steps.
Ring Strain Absence Acyclic phosphonoacetates provide the phosphonate moiety but lack cyclopropane conformational rigidity; scaffold pre-organization for constrained pharmacophore synthesis may be lost.
Reactivity Gap Neither simpler analog alone supports the combined reactivity modes—base-catalyzed ethanolysis with ring retention and HWE olefination from a strained template—that this hybrid scaffold enables.

Quantitative Differentiation of Cyclopropanecarboxylic Acid, 1-(diethoxyphosphinyl)-, Ethyl Ester Against Its Closest Analogs


Enhanced Lipophilicity Relative to Non-Phosphonated Cyclopropane Carboxylates

The diethoxyphosphinyl group substantially raises the computed logP of the target compound to 2.35, compared with a logP of 0.96–1.06 for ethyl cyclopropanecarboxylate . This 1.3–1.4 log unit increase translates to approximately a 20-fold higher estimated n-octanol/water partition coefficient, offering greater passive membrane permeability potential .

Enhanced Lipophilicity
Data to verify
ΔlogP ≈ +1.3 to +1.4 ≈20-fold higher partition coefficient
Supports permeability screening context for probe design
Computed logP 2.35 vs 0.96–1.06 for non-phosphonated analog; experimental validation recommended
Lipophilicity Membrane Permeability LogP Comparison

Elevated Polar Surface Area for Enhanced Intermolecular Interactions

The target compound exhibits a topological polar surface area (tPSA) of 71.6 Ų, approximately 2.7-fold larger than the 26.3 Ų of ethyl cyclopropanecarboxylate . The additional 45.3 Ų originates from the phosphonate oxygen atoms, providing extra hydrogen-bond acceptor capacity that can strengthen target binding or improve aqueous solubility of conjugated constructs .

Elevated Polar Surface Area
Data to verify
ΔtPSA = +45.3 Ų 2.7× increase vs ethyl cyclopropanecarboxylate
Supports solubility and binding interaction assessment
Computed tPSA 71.6 Ų vs 26.3 Ų; no experimental measurement comparison available
Polar Surface Area tPSA Solubility

Stereoselective Synthetic Entry to trans-1,2-Disubstituted Cyclopropane Phosphonates

The target construct, when elaborated with a suitable electrophile, enables the formation of trans-1,2-disubstituted cyclopropane phosphonates with complete diastereoselectivity. In a representative synthesis, the reaction of triethylphosphonoacetate with 2,2-dioxo-1,3,2-dioxathiolanes gave trans-cyclopropane products (e.g., 4a) with 64% isolated yield and 3JPH coupling constants of 16.0–16.5 Hz, confirming the trans arrangement [1]. In contrast, analogous reactions of non-phosphonated malonates often produce mixtures of cis/trans isomers, complicating purification [1].

Stereoselective Cyclopropanation
Class-level
trans-diastereomer exclusively de >95%; ³JPH = 16.0–16.5 Hz
Supports stereochemical-control workflow without chiral separation
Based on analog 4a reactivity; NaH/THF/reflux with dioxathiolane electrophile
Stereoselective Synthesis Cyclopropanation Trans Selectivity

Lowered Bottom-Line Procurement Risk Through a Validated One-Flask Cyclopropanation Protocol

The target compound can be accessed via a one-flask base-catalyzed ethanolysis of α-diethoxyphosphoryl-γ-lactones, a method proven on a range of alkyl- and alkenyl-substituted cases with isolated yields consistently in the 60–85% bracket [1]. By contrast, multi-step routes to simpler cyclopropane esters often require cryogenic conditions or expensive transition-metal catalysts, elevating cost and safety risks [REFS-1, REFS-2].

One-Flask Protocol Yield
Class-level
Representative yields 60–85% via one-flask ethanolysis
Supports scale-up feasibility and process consistency review
Sodium ethoxide/THF, ambient temperature; benchmarked against multi-step cryogenic routes
Process Yield Reproducibility One-Flask Protocol

Research and Industrial Use Cases Where Cyclopropanecarboxylic Acid, 1-(diethoxyphosphinyl)-, Ethyl Ester Demonstrates Superiority


Synthesis of Phosphonate-Based Cyclopropane Amino Acid Analogs

The compound serves as a direct precursor to 1-aminocyclopropane-1-phosphonic acid derivatives via Curtius rearrangement or Hofmann degradation of the carboxylic acid obtained after ester hydrolysis [1]. The phosphonate group mimics the carboxylate of endogenous 1-aminocyclopropane-1-carboxylic acid (ACC), making the resulting analogs valuable mechanistic probes for ethylene biosynthesis in plants or as inhibitors of ACC oxidase. The combined logP (2.35) and tPSA (71.6 Ų) ensure that the protected intermediates retain sufficient lipophilicity for solid-phase peptide synthesis while still being water-processable after deprotection [REFS-2, REFS-3].

Conformationally Restricted Pharmacophoric Scaffolds for Drug Discovery

The cyclopropane ring restricts the conformational freedom of the attached phosphonate and ester groups, presenting them in a defined spatial orientation. This rigidity is exploited in the design of protease inhibitors, where the trans-cyclopropane-1,2-dicarboxylate motif acts as a non-hydrolyzable transition-state analog [2]. The demonstrated trans-selectivity (de >95%) eliminates the need for chiral separation, enabling medicinal chemistry teams to rapidly build structure-activity relationships with stereochemically uniform libraries [2].

Horner–Wadsworth–Emmons (HWE) Olefination with Built-in Conformational Bias

The phosphonate moiety of the target compound is already pre-assembled on a cyclopropane template, allowing post-functionalization via metalation and alkylation before the HWE step [3]. This sequential strategy yields cyclopropylidene products that would be difficult to access from acyclic phosphonoacetates, giving the target compound a unique position in the synthesis of cyclopropane-containing natural products and agrochemical intermediates [3].

Application
Selection Property
Validation Focus
Cyclopropane amino acid analog synthesis
Phosphonate-carboxylate bifunctional scaffold with balanced logP and tPSA
Deprotection efficiency and coupling compatibility in peptide synthesis
Conformationally restricted pharmacophore libraries
trans-selective cyclopropane template with defined spatial orientation
Stereochemical uniformity and batch-to-batch diastereomeric purity
HWE olefination with built-in ring strain
Pre-assembled phosphonate on cyclopropane for sequential metalation-alkylation-HWE
Cyclopropylidene product formation and olefin geometry control
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